molecular formula Al2Ti7 B12520123 CID 78063481

CID 78063481

Cat. No.: B12520123
M. Wt: 389.03 g/mol
InChI Key: ZKJFDAVPSDDTKE-UHFFFAOYSA-N
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Description

CID 78063481 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications

Properties

Molecular Formula

Al2Ti7

Molecular Weight

389.03 g/mol

InChI

InChI=1S/2Al.7Ti

InChI Key

ZKJFDAVPSDDTKE-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78063481 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial formation of the compound involves the reaction of specific precursors under controlled conditions. This step often requires a catalyst to facilitate the reaction.

    Intermediate Steps: Several intermediate steps are involved, each requiring precise control of temperature, pressure, and pH levels. These steps may include purification processes to isolate the desired intermediate compounds.

    Final Synthesis: The final synthesis step involves combining the intermediate compounds under specific conditions to form this compound. This step may require additional purification to ensure the purity of the final product.

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

CID 78063481 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions depend on the specific conditions used.

    Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can produce a range of products depending on the reaction conditions.

    Substitution: Substitution reactions involving this compound often use halogens or other substituents to replace specific atoms in the compound. These reactions can be carried out under various conditions, including different temperatures and solvents.

Scientific Research Applications

CID 78063481 has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, this compound is used as a reagent in various reactions and as a catalyst in certain processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a useful tool for understanding biological pathways and developing new therapeutic strategies.

    Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may have applications in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety.

    Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable for developing new products and improving existing processes.

Mechanism of Action

The mechanism of action of CID 78063481 involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and conditions used.

Q & A

Basic Question

  • Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound NOT review") to filter primary studies .
  • Extract data into a comparative table:
StudyMethodologyKey FindingLimitations
Smith et al. (2022)SPRKd = 12 nMNo in vivo validation
Lee et al. (2023)ITCΔG = -9.8 kcal/molLimited pH range tested

Advanced Question
Apply bibliometric tools (e.g., VOSviewer) to map research trends and identify clusters of underinvestigated topics (e.g., metabolic byproducts, off-target effects) . Prioritize studies with open-access raw data for reanalysis .

What methodologies are recommended for analyzing conflicting toxicity profiles of this compound across cell lines?

Basic Question

  • Perform dose-escalation studies in ≥3 cell lines (e.g., HEK293, HepG2, primary cells) .
  • Quantify apoptosis (Annexin V/PI staining) and oxidative stress (ROS assays) with normalization to cell viability (MTT assays) .

Advanced Question
Integrate multi-parametric analysis :

  • Use high-content screening (HCS) to capture subcellular morphological changes .
  • Apply machine learning algorithms to classify toxicity mechanisms from proteomic datasets .
  • Cross-validate findings with organoid models or ex vivo tissue slices .

How can researchers ensure ethical and rigorous replication of prior studies on this compound?

Basic Question

  • Adhere to ARRIVE guidelines for preclinical studies: report sample sizes, randomization, and blinding protocols .
  • Share raw data (e.g., spectra, chromatograms) in supplementary materials .

Advanced Question
For high-impact replication:

  • Collaborate with original authors to access proprietary protocols .
  • Use pre-registration platforms (e.g., OSF) to document hypotheses and methods before experimentation .
  • Disclose conflicts of interest (e.g., funding sources) in the "Acknowledgments" section .

What statistical approaches are suitable for interpreting heterogeneous data on this compound’s pharmacokinetics?

Basic Question

  • Apply non-linear regression to model AUC (area under the curve) and half-life variability .
  • Use Grubbs’ test to identify outliers in bioavailability studies .

Advanced Question

  • Employ Bayesian hierarchical models to account for inter-study variability (e.g., species differences, administration routes) .
  • Perform sensitivity analyses to quantify the impact of assay detection limits on PK parameter estimates .

How should interdisciplinary teams structure collaborative workflows for studying this compound?

Basic Question

  • Define roles using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound):
    • Synthesis: Organic chemistry team (3 months).
    • Screening: Biology team (6 months) .

Advanced Question

  • Implement cloud-based platforms (e.g., Benchling) for real-time data sharing and version control .
  • Use CRISP-DM (Cross-Industry Standard Process for Data Mining) to align computational and experimental phases .

What are the best practices for documenting negative or inconclusive results related to this compound?

Basic Question

  • Publish in open-access repositories (e.g., Zenodo) with detailed experimental logs .
  • Use neutral language in manuscripts (e.g., "No significant correlation was observed" instead of "The experiment failed") .

Advanced Question

  • Conduct funnel plot analyses to assess publication bias in the field .
  • Propose mechanistic hypotheses for negative results (e.g., "Potency may require co-administration with [Compound Z]") .

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